4-Carboxy-9-acridanone

Overview

Description

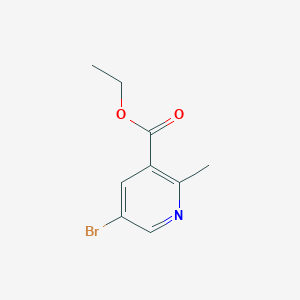

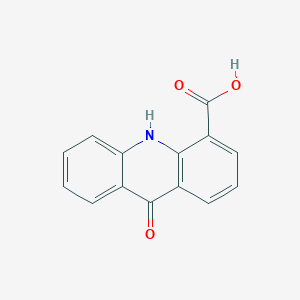

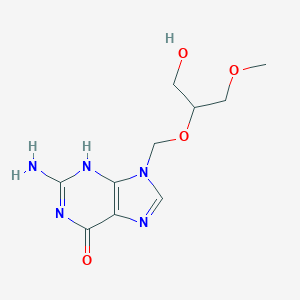

4-Carboxy-9-acridanone and its derivatives are a class of compounds that have shown significant potential in various fields, including antitumor activity and as sensors for metal ions. These compounds are characterized by an acridine core structure with a carboxamide group at the 4-position and various substitutions at the 9-position, which can influence their physicochemical properties and biological activities .

Synthesis Analysis

The synthesis of 4-carboxy-9-acridanone derivatives involves several steps, including the reduction of imidazolides, oxidation to aldehydes, and cyclization with trifluoroacetic acid. A novel synthesis route has been reported that avoids the use of irritant acids and provides a more efficient pathway to these compounds, including the anticancer drug DACA . Additionally, solid-phase synthesis methods have been developed for creating acridine-peptide conjugates, which can be useful in generating libraries for the discovery of nucleic acid ligands .

Molecular Structure Analysis

The molecular structure of 4-carboxy-9-acridanone derivatives has been extensively studied using techniques such as X-ray crystallography. For instance, the structure of a complex formed between DNA and a 9-amino derivative has been solved, revealing how the drug intercalates between DNA base pairs and the specific interactions that occur within the major groove of the DNA helix . These structural insights are crucial for understanding the mechanism of action of these compounds as antitumor agents and topoisomerase II poisons.

Chemical Reactions Analysis

The reactivity of 4-carboxy-9-acridanone derivatives is influenced by their ability to intercalate with DNA and form complexes with metal ions. For example, 9-acridone-4-carboxylic acid has been shown to act as an efficient fluorescent sensor for Cr(III), with the formation of a ligand-metal complex leading to fluorescence quenching, which can be used for trace level detection and speciation studies of chromium . The chemical reactions and interactions of these compounds with biological targets are key to their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-carboxy-9-acridanone derivatives, such as their basicity, solubility, and fluorescence, are important for their biological activity and detection methods. The basicity of these compounds has been studied using density functional theory (DFT) calculations, which provide insights into the proton affinities at different sites on the molecule and the influence of various substituents at the 9-position . Spectroscopic methods have been used to characterize novel acridonecarboxamide imines, revealing information about their hydrogen bonding states and fluorescence properties, which are relevant for their potential use as cytotoxic agents .

Scientific Research Applications

Interferon Induction

4-Carboxy-9-acridanone derivatives, such as 10-Carboxymethyl-9-acridanone (CMA), have been demonstrated as potent interferon inducers in animal models. CMA was shown to induce interferon in mice and hamsters, achieving high plasma titers comparable to those obtained with viral inducers. This suggests potential applications in antiviral or antitumor therapy due to the high yields of interferon obtainable with this chemical inducer (Taylor, Schoenherr, & Grossberg, 1980); (Kramer, Taylor, & Grossberg, 1981).

Antitumor Activity

Research on derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, related to 4-Carboxy-9-acridanone, revealed broad antileukemic activity and remarkable activity against solid tumors in vivo. This suggests their potential as a new class of antitumor agents, with various substituents at acridine positions proving acceptable for antileukemic activity (Atwell, Rewcastle, Baguley, & Denny, 1987).

Fluorescent Sensing

9-Acridone-4-carboxylic acid, a variant of 4-Carboxy-9-acridanone, has been established as an efficient Cr(III) fluorescent sensor. This compound's interaction with Cr(III) confirmed by FTIR and mass spectral analysis, allows for trace level detection and estimation of chromium in specific environments. This application demonstrates the potential for 4-Carboxy-9-acridanone derivatives in environmental monitoring and analytical chemistry (Karak et al., 2011).

DNA Interaction Studies

4-Carboxy-9-acridanone derivatives have been studied for their interactions with DNA. These interactions are crucial for understanding their biological activities, such as mutagenicity and carcinogenicity. The ability of these compounds to bind to DNA and interfere with its functions highlights their significance in the field of molecular biology and genetics (Shukla, Mishra, & Tiwari, 2006).

Chemiluminescence Applications

Acridinium esters, derivatives of 4-Carboxy-9-acridanone, have been explored for their chemiluminescence properties. These compounds, when synthesized with specific substituents, display strong chemiluminescence under neutral conditions, making them useful in medical diagnostics and ultra-sensitive luminescence tests (Czechowska et al., 2017).

Mechanism of Action

properties

IUPAC Name |

9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAOFZEDHPRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393641 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxy-9-acridanone | |

CAS RN |

24782-64-7 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

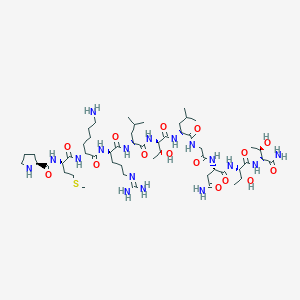

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)

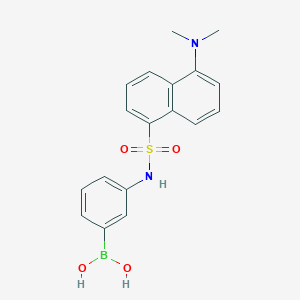

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)